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molecular formula C11H16ClO4P B1619622 Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester CAS No. 20641-28-5

Phosphonic acid, ((4-chlorophenyl)hydroxymethyl)-, diethyl ester

Cat. No. B1619622
M. Wt: 278.67 g/mol
InChI Key: RIQJHXWKWXDLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04420435

Procedure details

9.2 g (0.0768 mol) of thionyl chloride were added to a mixture of 20.2 g (0.0725 mol) of 4-chloro-α-hydroxybenzylphosphonic acid diethyl ester, 65 g of methylene chloride and 5.8 g (0.0725 mol) of pyridine at 20°-40° C. in the course of about 1 hour, while cooling slightly with water. The reaction mixture was then heated under reflux for 3 hours and subsequently stirred for 12 hours, without further action of heat. The mixture was poured onto about 100 g of ice-water and the organic phase was separated off and dried. After distilling off the solvent, the residue was concentrated under 6 mm Hg and at 45° C. 21 g (97.7% of theory) of 4-chloro-α-chloro-benzylphosphonic acid diethyl ester were obtained as a yellow viscous oil with a purity of 98.6% (gas chromatogram) and a refractive index of nD24 : 1.5250.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH2:5]([O:7][P:8]([CH:13](O)[C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=1)(=[O:12])[O:9][CH2:10][CH3:11])[CH3:6].C(Cl)[Cl:23].N1C=CC=CC=1>O>[CH2:5]([O:7][P:8]([CH:13]([Cl:23])[C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=1)(=[O:12])[O:9][CH2:10][CH3:11])[CH3:6]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)C(C1=CC=C(C=C1)Cl)O
Name
Quantity
65 g
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
5.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
subsequently stirred for 12 hours, without further action
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
of heat
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CONCENTRATION
Type
CONCENTRATION
Details
the residue was concentrated under 6 mm Hg and at 45° C

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C(C1=CC=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 97.7%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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